levoristatin
Description
Properties
CAS No. |
12640-71-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Synonyms |
levoristatin |
Origin of Product |
United States |
Producing Organisms and Microbial Ecology
Identification and Characterization of Streptomyces levoris Strains
Streptomyces levoris is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of bioactive compounds. Strains of S. levoris are typically isolated from soil environments. The identification and characterization of these strains rely on a combination of morphological, cultural, biochemical, and molecular techniques.
Morphological and Cultural Characteristics: Streptomyces levoris, like other members of its genus, exhibits a filamentous structure, forming a complex network of branching hyphae known as a mycelium. When grown on solid media, these bacteria form colonies that are often characterized by a tough, leathery texture and a chalky appearance due to the formation of aerial mycelia and spores. The color of the aerial and substrate mycelia, as well as the production of any diffusible pigments, are key features used in their identification. For instance, some strains of Streptomyces are known to produce a variety of pigments, leading to colonies that can be gray, white, ash, or brown.
Microscopic examination reveals the presence of long, branched hyphae. The arrangement of spores on the aerial mycelium, known as spore chain morphology, is a critical diagnostic feature. For example, some Streptomyces species exhibit straight to flexuous (Rectiflexibiles) or hooked (Retinaculiaperti) spore chains.
Biochemical Profile: A battery of biochemical tests is employed to characterize the metabolic capabilities of S. levoris strains. These tests provide insights into the enzymatic activities of the organism and its ability to utilize various carbon and nitrogen sources. Common biochemical tests for Streptomyces characterization include:
Gram Staining: Confirms the Gram-positive nature of the bacteria.
Catalase Test: Determines the presence of the enzyme catalase.
Hydrolysis Tests: Assess the ability to break down complex molecules like starch, gelatin, casein, and esculin.
Nitrate Reduction: Tests for the ability to reduce nitrate to nitrite.
Carbon Source Utilization: Evaluates growth on various carbohydrates (e.g., glucose, sucrose, lactose, mannitol) to determine the strain's metabolic versatility.
IMViC Tests (Indole, Methyl Red, Voges-Proskauer, and Citrate): A suite of tests to further differentiate bacterial species.
The results of these tests, when compiled, create a biochemical fingerprint that aids in the identification of S. levoris and distinguishes it from other Streptomyces species.
| Biochemical Test | Typical Result for Streptomyces |
| Gram Stain | Positive |
| Catalase | Positive |
| Starch Hydrolysis | Positive |
| Gelatin Hydrolysis | Positive |
| Nitrate Reduction | Positive |
| Indole Production | Negative |
| Voges-Proskauer | Negative |
Molecular Identification: For a more precise identification, molecular techniques are employed. The sequencing of the 16S rRNA gene is a standard and reliable method for bacterial identification and phylogenetic analysis. The resulting sequence is compared against databases of known bacterial sequences to determine the closest relatives and confirm the species identity as Streptomyces levoris.
Biosynthetic Capabilities of Levoristatin-Producing Microorganisms
The production of this compound is a hallmark of certain Streptomyces levoris strains. As a polyene macrolide antibiotic, the biosynthesis of this compound is a complex process involving a large, multi-modular enzymatic machinery. While the specific biosynthetic gene cluster for this compound has not been extensively detailed in publicly available literature, the general pathway for polyene macrolide synthesis in Streptomyces is well-understood and provides a framework for understanding this compound formation.
Polyene macrolides are synthesized by Type I polyketide synthases (PKSs). These are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, to build the characteristic macrolactone ring. The general steps in the biosynthesis of a polyene macrolide like this compound are:
Initiation: The biosynthesis begins with a starter unit, typically a short-chain acyl-CoA.
Elongation: The polyketide chain is extended through the sequential addition of extender units (malonyl-CoA or methylmalonyl-CoA) by the PKS modules. Each module is responsible for one cycle of chain extension and may contain various domains that determine the degree of reduction of the growing polyketide chain.
Cyclization: Once the polyketide chain reaches its full length, it is cyclized to form the macrolactone ring.
Post-PKS Modifications: After the formation of the macrolactone ring, a series of post-PKS modifications occur. These modifications can include hydroxylations, epoxidations, and glycosylations, which are crucial for the biological activity of the final compound. For many polyenes, the attachment of a sugar moiety, such as mycosamine, is a critical step.
The genes encoding the PKS enzymes and the tailoring enzymes responsible for post-PKS modifications are typically clustered together on the bacterial chromosome in what is known as a biosynthetic gene cluster (BGC). The identification and characterization of the this compound BGC would provide significant insights into its biosynthesis and open avenues for genetic engineering to improve its production.
Ecological Roles and Interactions of Streptomyces levoris in Natural Environments
Streptomyces levoris, like its congeners, is a saprophytic organism that plays a crucial role in the decomposition of organic matter in the soil. This decomposition process is vital for nutrient cycling and maintaining soil fertility. The filamentous growth habit of Streptomyces allows them to penetrate and colonize complex organic substrates.
A key aspect of the ecological success of Streptomyces is their ability to produce a vast array of secondary metabolites, including antibiotics like this compound. The production of these compounds is believed to be a primary mechanism for competing with other microorganisms in the densely populated soil environment. By inhibiting the growth of competing bacteria and fungi, Streptomyces levoris can secure access to limited resources.
The ecological functions of Streptomyces levoris extend beyond microbial competition. Some of the roles they play in their natural habitat include:
Nutrient Cycling: As major decomposers, they break down complex biopolymers such as cellulose and chitin, releasing essential nutrients back into the ecosystem.
Plant Growth Promotion: Some Streptomyces species can promote plant growth through various mechanisms, including the production of phytohormones, suppression of plant pathogens, and enhancement of nutrient uptake.
Symbiotic Relationships: Streptomyces can form symbiotic associations with plants, fungi, and animals, where they may provide protection against pathogens in exchange for nutrients.
The production of this compound is, therefore, not just a random metabolic capability but a crucial tool for the survival and competitive fitness of Streptomyces levoris in its natural ecological niche.
Strain Improvement Strategies for Enhanced this compound Production
The industrial production of antibiotics like this compound often relies on yields that are significantly higher than those observed in the natural environment. To achieve these high titers, various strain improvement strategies are employed. These strategies can be broadly categorized into classical mutagenesis and rational, modern molecular biology techniques.
Classical Mutagenesis and Selection: This traditional approach involves exposing the microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents, to induce random mutations in the genome. The mutated population is then screened for variants that exhibit enhanced production of the desired compound. This method has been historically successful in generating high-yielding industrial strains. For instance, studies on a levorin-producing strain, Actinomyces levoris strain 28, showed natural variation in the production of levorin (B608547) and this compound, and it was possible to select for variants with preferable production of this compound oup.com.
Rational Strain Improvement and Genetic Engineering: With advancements in molecular biology and a deeper understanding of microbial genetics, more targeted approaches to strain improvement have become possible. These methods involve the precise modification of the organism's genetic material to enhance the production of the desired metabolite. Key strategies include:
Overexpression of Biosynthetic Genes: Once the this compound biosynthetic gene cluster is identified, the expression of key genes within the cluster can be enhanced by placing them under the control of strong, constitutive promoters.
Manipulation of Regulatory Genes: The production of secondary metabolites is often tightly regulated by a complex network of regulatory genes. Identifying and modifying these regulators can lead to a significant increase in product yield.
Metabolic Engineering of Precursor Supply: The biosynthesis of this compound requires a steady supply of precursor molecules (e.g., acetyl-CoA, propionyl-CoA). Genetic modification of primary metabolic pathways can be used to channel more of these precursors towards this compound synthesis.
Optimization of Fermentation Conditions: In addition to genetic modifications, optimizing the fermentation process is crucial for maximizing product yield. This involves adjusting parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration to create the ideal environment for both microbial growth and this compound production. Response surface methodology and other statistical designs are often used to identify the optimal combination of these factors.
| Strategy | Description | Potential Impact on this compound Production |
| Classical Mutagenesis | Inducing random mutations and screening for high-producing strains. | Can lead to significant, albeit unpredictable, increases in yield. |
| Overexpression of Biosynthetic Genes | Increasing the transcription of genes directly involved in this compound synthesis. | Can remove bottlenecks in the biosynthetic pathway, leading to higher flux towards the final product. |
| Regulatory Gene Engineering | Modifying genes that control the expression of the this compound biosynthetic cluster. | Can "turn on" or "upregulate" the entire biosynthetic pathway. |
| Precursor Pathway Engineering | Modifying primary metabolism to increase the availability of building blocks for this compound. | Ensures a sufficient supply of precursors to support high levels of production. |
| Fermentation Optimization | Fine-tuning the growth conditions to maximize productivity. | Creates the optimal physiological state for the microorganism to produce this compound. |
Biosynthesis and Metabolic Engineering
Elucidation of the Levoristatin Biosynthetic Pathway
The precise biosynthetic pathway of this compound remains an area of active investigation. However, based on its presumed polyketide structure and co-synthesis with levorin (B608547), a general pathway can be inferred. Polyketide biosynthesis is a well-established mechanism in many actinomycetes, involving the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, to form a long polyketide chain. This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).
Studies on the biosynthesis of the co-produced levorin have shown the incorporation of acetate and propionate precursors, which is a hallmark of polyketide synthesis rsc.org. This strongly suggests that the biosynthesis of this compound also commences with the assembly of a polyketide backbone from these simple building blocks. Following the formation of the initial polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, and potentially glycosylation, would occur to yield the final this compound molecule. The existence of a mutant strain of Actinomyces levoris, M-28, which preferentially produces this compound over levorin, points to a divergence in the later stages of the biosynthetic pathway, possibly due to mutations in the genes responsible for these modifying enzymes nih.gov.
Genetic Organization of this compound Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites in actinomycetes are typically organized into contiguous clusters on the chromosome. While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively identified and sequenced, it is anticipated to be a large cluster containing genes for a Type I modular PKS. These modular PKS genes are characterized by a series of modules, each responsible for one cycle of polyketide chain elongation and modification.
In addition to the core PKS genes, the this compound BGC would likely include genes encoding for:
Tailoring enzymes: These enzymes, such as oxidoreductases (e.g., P450 monooxygenases), dehydrogenases, and cyclases, are responsible for the post-PKS modifications that confer the final structure and biological activity to this compound.
Regulatory genes: These genes control the expression of the other biosynthetic genes in the cluster, often in response to specific environmental or developmental signals.
Transport proteins: These proteins are responsible for exporting the final this compound molecule out of the cell.
Resistance genes: These genes confer resistance to the producing organism against its own antibiotic product.
The study of BGCs for other polyene antibiotics, such as nystatin and amphotericin, provides a model for the likely organization of the this compound cluster nih.gov. The identification and characterization of the this compound BGC through genome sequencing of Actinomyces levoris, particularly the high-producing M-28 strain, is a critical next step in fully understanding its biosynthesis.
Table 1: Putative Gene Functions in the this compound Biosynthetic Gene Cluster
| Gene Category | Putative Function |
| Type I PKS | Assembly of the polyketide backbone |
| Oxidoreductases | Hydroxylation and other oxidative modifications |
| Dehydrogenases | Introduction of double bonds |
| Cyclases | Formation of ring structures |
| Regulatory Genes | Control of gene expression |
| Transporter Genes | Export of this compound |
| Resistance Genes | Self-protection of the producing organism |
Enzymatic Mechanisms of Key Biosynthetic Steps
The biosynthesis of this compound is a multi-step enzymatic process. The key enzymatic mechanisms are expected to follow the general principles of polyketide biosynthesis.
The process begins with the loading module of the PKS, which selects the starter unit, likely acetyl-CoA or a derivative. Each subsequent elongation module of the PKS then catalyzes a Claisen condensation to add an extender unit (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. Within each module, a series of domains—ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—are essential for this elongation. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation, leading to variations in the final structure.
Following the assembly of the polyketide chain by the PKS, a thioesterase (TE) domain typically catalyzes the release and cyclization of the completed chain. The subsequent post-PKS tailoring reactions are critical for the final structure of this compound. These are likely to involve a cascade of enzymatic reactions, including:
Oxidations: Catalyzed by cytochrome P450 monooxygenases and other oxidoreductases to introduce hydroxyl groups and other oxygenated functionalities.
Cyclizations: Intramolecular reactions to form the characteristic ring structures of the molecule.
The specific enzymes responsible for these transformations in this compound biosynthesis have yet to be isolated and characterized.
Strategies for Biosynthesis Optimization and Yield Enhancement
Several strategies can be employed to enhance the production of this compound in fermentation cultures of Actinomyces levoris. These approaches focus on manipulating the culture conditions and providing the necessary building blocks for biosynthesis.
The composition of the culture medium has a significant impact on the production of secondary metabolites by actinomycetes. For this compound production, the availability of carbon and nitrogen sources is crucial. Complex carbon sources, such as starches and glycerol, and nitrogen sources like soybean meal and yeast extract, often support robust growth and antibiotic production.
The concentration of phosphate in the medium is another critical factor, as high phosphate levels can repress the biosynthesis of many secondary metabolites in actinomycetes. Therefore, optimizing the carbon-to-nitrogen ratio and maintaining phosphate limitation are key strategies for enhancing this compound yield. The use of a Chapek media with starch has been noted in the cultivation of Actinomyces levoris for this compound production nih.gov.
Table 2: Influence of Media Components on this compound Production
| Nutrient | Effect on Production | Optimization Strategy |
| Carbon Source | Provides energy and building blocks | Use of complex carbohydrates and optimization of concentration |
| Nitrogen Source | Essential for cell growth and enzyme synthesis | Use of organic nitrogen sources and optimization of C:N ratio |
| Phosphate | High concentrations can be repressive | Maintain phosphate limitation in the production phase |
Studies on the co-cultivation of Actinomyces levoris with yeast-like fungi have demonstrated an effect on the formation of levorin, and it is plausible that similar effects would be observed for this compound production nih.gov. The exact mechanisms of this interaction are not fully understood but may involve competition for nutrients, signaling molecules, or changes in the culture environment such as pH.
The addition of biostimulators or precursor molecules to the fermentation medium can significantly enhance the yield of this compound. Biostimulators are compounds that can trigger or upregulate the expression of biosynthetic gene clusters. These can include signaling molecules from other microorganisms or compounds that induce a stress response in the producing organism, which is often linked to secondary metabolite production.
Bioprocess Engineering for Fermentation Scale-Up
The industrial production of lovastatin is primarily achieved through fermentation, predominantly using the filamentous fungus Aspergillus terreus. drugbank.com Scaling up this fermentation process from the laboratory to an industrial scale presents several challenges that are addressed through bioprocess engineering. The primary goal is to maintain optimal and uniform conditions within the bioreactor to maximize product yield and ensure consistent quality. youtube.com
Key parameters that are critical for successful scale-up include maintaining adequate oxygen supply, managing fluid dynamics, and controlling the morphology of the fungus. As fermentation volumes increase, ensuring homogeneous mixing and sufficient oxygen transfer becomes progressively more difficult. youtube.comresearchgate.net Computational fluid dynamics (CFD) can be employed to model and optimize the flow patterns and mass transfer within large-scale bioreactors, helping to prevent the formation of gradients in substrate concentration, pH, and dissolved oxygen that could negatively impact lovastatin production. technologynetworks.com
Furthermore, the morphology of Aspergillus terreus—whether it grows as dispersed mycelia or as distinct pellets—significantly affects the viscosity of the fermentation broth and, consequently, the efficiency of mixing and oxygen transfer. researchgate.net Bioprocess engineers must carefully control agitation speed, aeration rates, and medium composition to promote the desired morphology for optimal lovastatin yield. nih.gov Scale-down models are often used to simulate the conditions of large-scale fermenters at a laboratory scale, allowing for the optimization of these parameters in a more cost-effective and time-efficient manner. youtube.com
Below is an interactive table summarizing key parameters and strategies for the scale-up of lovastatin fermentation.
| Parameter | Challenge in Scale-Up | Strategy for Optimization |
| Oxygen Transfer | Decreased surface area-to-volume ratio can lead to oxygen limitation. | Optimization of agitation and aeration rates; use of oxygen-enriched air. |
| Mixing | Gradients in nutrients, pH, and temperature can form in large vessels. | Bioreactor design (e.g., impeller type and placement); computational fluid dynamics (CFD) modeling. |
| Shear Stress | High agitation rates can damage fungal mycelia. | Optimization of impeller design and agitation speed to balance mixing and shear. |
| Fungal Morphology | Pellet formation can lead to mass transfer limitations, while excessive filamentous growth increases viscosity. | Control of inoculum density, pH, and medium composition. |
| Heat Removal | Metabolic activity generates significant heat that must be removed efficiently. | Use of cooling jackets and internal cooling coils. |
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
While fermentation of natural producers like Aspergillus terreus remains the primary method for lovastatin production, chemoenzymatic and synthetic biology approaches offer promising avenues for improving yield, purity, and sustainability.
Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts (enzymes). This hybrid approach can simplify complex multi-step syntheses, leading to higher efficiency and fewer byproducts. While specific chemoenzymatic routes for the total synthesis of lovastatin are not extensively detailed in publicly available research, the principles of this strategy are widely applied in pharmaceutical manufacturing. For instance, enzymes could be used to perform specific stereoselective steps in the synthesis of the complex polyketide structure of lovastatin, a task that is often challenging to achieve with purely chemical methods.
Synthetic biology offers a more profound re-engineering of biological systems for chemical production. This field applies engineering principles to biology, allowing for the design and construction of novel metabolic pathways in microbial hosts. selectscience.net For lovastatin, this could involve transferring the entire biosynthetic gene cluster from Aspergillus terreus into a more tractable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. researchgate.netmedicinenet.com These organisms often have faster growth rates and are more amenable to genetic manipulation and industrial-scale fermentation.
Metabolic engineering, a key tool in synthetic biology, can be used to optimize the production of lovastatin in either the native or a heterologous host. Research has demonstrated that by re-routing precursor flows in A. terreus, lovastatin production can be significantly increased. drugs.com This involves overexpressing genes that increase the supply of precursors like acetyl-CoA and malonyl-CoA, and deleting genes for competing pathways that divert these precursors to other secondary metabolites. drugs.com
The table below outlines some of the key strategies in synthetic biology and metabolic engineering for enhancing lovastatin production.
| Approach | Description | Potential Advantages |
| Heterologous Expression | Transferring the lovastatin biosynthetic gene cluster to a host like E. coli or yeast. | Faster production cycles; simplified downstream processing; potential for higher yields. |
| Pathway Engineering | Overexpression of rate-limiting enzymes and precursor-supplying pathways. | Increased carbon flux towards lovastatin biosynthesis. |
| Elimination of Competing Pathways | Deletion of genes responsible for the synthesis of undesired byproducts. | Increased availability of precursors for lovastatin; simplified purification. |
| Dynamic Regulation | Using biosensors and genetic circuits to control gene expression in response to cell density or metabolite concentration. | Balances cell growth with product formation, leading to higher overall productivity. |
Chemical Structure and Synthetic Investigations
Methodologies for Structural Elucidation of Levoristatin
The structural elucidation of this compound has been a subject of research. Published data on the structure of this compound, an anti-fungal antibiotic for non-medical use, have been systematically reviewed. researchgate.netresearchgate.net Thin-layer chromatography on an alumina (B75360) plate at pH 4 using water-saturated butanol as a solvent has been used in attempts to identify this compound (antimycin A) in levorin (B608547). If present, this compound is revealed as a bluish lilac spot at R_f 0.6 under ultraviolet light. dss.go.th
Total Synthesis Approaches to this compound and its Core Scaffolds
Information specifically on the total synthesis approaches to this compound is not extensively detailed in the provided search results. However, research exists on the synthesis of related compounds and core scaffolds. For instance, there are reviews on the synthesis of antimycins, which are structurally related to this compound. acs.orgreferencecitationanalysis.com An organoboron-based allylation approach has been explored in the total synthesis of the medium-ring dilactone (+)-antimycin A1b. globalauthorid.comacs.org Enzymatic synthesis of the dilactone scaffold of antimycins has also been characterized. acs.org
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of related natural products, such as antimycin A, have been reported. researchgate.netacs.org For example, the synthesis of novel analogues of antimycin A3 has been described. acs.org Research also covers the synthesis of α-hydroxyphosphinates and their derivatives, which display a range of activities. researchgate.net While not directly focused on this compound, these studies on related compounds indicate methodologies and strategies that could potentially be applied to the design and synthesis of this compound analogues and derivatives.
Structure-Activity Relationship (SAR) Studies of this compound and its Modifications
While direct SAR studies specifically on this compound are not detailed in the search results, the concept of SAR is mentioned in the context of related compounds. For example, in the synthesis of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, structure-activity relationship studies demonstrated the influence of substituents on activity. referencecitationanalysis.com The role of structural differences between related compounds, such as leucanicidin (B1246515) and bafilomycins, in investigating therapeutic targets is also highlighted, suggesting the importance of structural variations for activity. windows.net Studies on chloramphenicol (B1208) base, a degradation product, have played a role in the synthesis and SAR of new generation antibiotics. windows.net These examples from related areas illustrate the principles of SAR analysis, which would involve examining how modifications to the chemical structure of this compound affect its biological activity.
Comparative Structural Analysis with Related Natural Products (e.g., Antimycin A)
This compound is mentioned in the context of related natural products, particularly Antimycin A. dss.go.thacs.org Some sources suggest that this compound may be synonymous with Antimycin A. dss.go.th Both this compound and Antimycin A are described as antifungal antibiotics. researchgate.netresearchgate.netacs.org Antimycin A itself is a family of closely related depsipeptides. acs.orgresearchgate.net Comparative structural analysis would involve examining the specific chemical structures of this compound and Antimycin A components to identify similarities and differences in their depsipeptide rings, side chains, and the presence of the formamidosalicylate pharmacophore found in antimycins. acs.org The structural relationship between this compound and the antimycin family is a key aspect of its characterization.
Biological Activities and Mechanistic Understanding Non Medical Focus
Antifungal Activity against Plant Pathogens and Agricultural Fungi
Levoristatin has been identified as an antifungal antibiotic with potential applications in agriculture for controlling fungal diseases in plants. researchgate.net Fungi are significant contributors to reductions in agricultural productivity, causing a large percentage of known plant diseases and leading to pre- and post-harvest crop losses. mdpi.com The search for environmentally friendly and effective treatments against plant pathogenic fungi is crucial. ekb.eg
Spectrum of Antifungal Efficacy in In Vitro and Ex Vivo Models
Research indicates that this compound exhibits antifungal activity against various fungi. While specific detailed studies on the spectrum of this compound's efficacy against a wide range of plant pathogens in dedicated in vitro and ex vivo models are not extensively detailed in the provided search results, the general antifungal activity of such compounds is often evaluated through methods like measuring the inhibition zone around the compound on agar (B569324) plates inoculated with fungi (in vitro) or testing its effect on infected plant tissues (ex vivo). ekb.egmdpi.comresearchgate.netnih.govnih.govfrontiersin.org Studies on other antifungal agents and plant extracts provide examples of such methodologies, assessing effects on fungal radial growth inhibition, spore formation, and spore germination. mdpi.comekb.egmdpi.comresearchgate.net
Cellular and Molecular Mechanisms of Antifungal Action
The mechanism of antifungal action of antibiotics like this compound is suggested to involve interference with essential fungal processes. google.com Antifungal drugs commonly target specific components of fungal cells or their biosynthetic pathways, such as the cell membrane or cell wall. amazonaws.comebsco.comnih.govmdpi.com For instance, polyene antifungals, a class that includes some antibiotics with antifungal properties, are known to interact with ergosterol (B1671047), a key sterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. ebsco.comnih.govmdpi.com Azoles inhibit ergosterol biosynthesis by targeting enzymes involved in its production. amazonaws.comebsco.comnih.govmdpi.com Echinocandins, another class, disrupt cell wall synthesis by inhibiting (1,3)beta-glucan synthase. ebsco.commdpi.com While the specific molecular targets of this compound are not explicitly detailed in the search results, its classification as an antifungal antibiotic suggests it likely interferes with similar vital fungal cellular structures or metabolic pathways. researchgate.netgoogle.com
Plant Growth Regulation and Phyto-Stimulatory Effects
Beyond its antifungal properties, some non-medical application antibiotics, including those with antifungal activity, have shown growth-promoting activities in plants. researchgate.net Plant growth regulators are compounds that influence various aspects of plant development, such as biomass increase, flowering, and resistance to stress conditions. scirp.org
Underlying Biological Pathways Modulated in Plants
The mechanisms by which compounds can regulate plant growth and exert phyto-stimulatory effects involve the modulation of various biological pathways within the plant. Plant growth regulators can influence processes such as root growth, chlorophyll (B73375) production, and resistance to environmental stresses and diseases. burkholderphc.com Research into plant signaling pathways indicates complex interactions that govern plant defense, growth, and their trade-offs. frontiersin.orgnih.govfrontiersin.orgmdpi.combmbreports.org Hormonal pathways, such as those involving jasmonic acid, are known to play crucial roles in both plant defense and growth regulation. mdpi.com While the specific pathways modulated by this compound in plants for growth regulation are not explicitly detailed, its potential phyto-stimulatory effects suggest an interaction with these intricate plant signaling and metabolic networks.
Role as a Biopesticide and Agrochemical Potential
The antifungal activity of this compound against plant pathogens, coupled with the observed growth-promoting effects of related non-medical antibiotics, positions this compound with potential as a biopesticide and agrochemical. researchgate.netnih.gov Biopesticides, derived from natural substances like microbes or plants, are increasingly being explored as environmentally friendly alternatives to synthetic pesticides for pest and disease control in agriculture. nih.govresearchgate.net Their advantages include being target-specific and having a milder environmental impact. nih.gov The potential for compounds like this compound to offer a dual action – controlling fungal diseases and promoting plant growth – makes them attractive candidates for sustainable agricultural practices aimed at increasing crop yields and protecting plants from pathogens. researchgate.netscirp.org
Activity against Specific Agricultural Pests
Information specifically detailing the activity of this compound against particular agricultural pests was not found in the consulted literature. Agricultural pests encompass a wide range of organisms including insects, rodents, mollusks, weeds, and diseases, which pose a significant threat to crop production globally. mims.com Various methods, including the use of pesticides, are employed in pest control in farming. mims.com While other antibiotics have been explored for their potential in plant protection against diseases and harmful arthropods, specific research findings on this compound in this area were not available within the scope of this review. nih.gov
Environmental Fate and Persistence in Agrosystems
Specific data regarding the environmental fate and persistence of this compound in agrosystems was not identified in the surveyed literature. The environmental impact of compounds used in agriculture, including their persistence in soil and potential effects on non-target organisms, is a crucial area of study for sustainable practices. nih.gov Research on the environmental persistence of other compounds, such as glyphosate, highlights the importance of understanding how substances behave in agricultural environments. uni.lu
Investigation of Other Non-Medical Bioactivities (e.g., as an antipiriculin)
Information concerning investigations into other non-medical bioactivities of this compound, such as potential activity as an antipiriculin, was not found in the consulted sources. Research into diverse bioactivities is important for discovering novel applications for chemical compounds outside of traditional medical uses.
Comparative Biological Activity Profiles with Non-Polyenic and Polyene Antibiotics
This compound has been mentioned in the context of polyene macrolide antibiotics. ctdbase.org Polyene antibiotics are a class of antifungal compounds characterized by a macrolactone ring with a series of conjugated double bonds. nih.gov Their primary mechanism of action against fungi involves interacting with sterols, particularly ergosterol in fungal cell membranes. nih.govnih.gov This interaction can lead to the formation of pores in the membrane, causing leakage of intracellular components and ultimately cell death. nih.govnih.gov Examples of other polyene antibiotics include amphotericin B, nystatin, filipin, and natamycin, which exhibit antifungal activities through similar mechanisms involving sterol binding and membrane disruption. nih.govnih.gov Natamycin, a tetraene polyene, binds to ergosterol and inhibits nutrient transport but does not form pores in the same manner as amphotericin B and nystatin. nih.gov Tetrin C is another polyene antibiotic that has demonstrated preventive effects against various phytopathogenic fungi.
In contrast, non-polyenic antibiotics employ different mechanisms of action. For instance, fusidic acid, a non-polyene steroid antibiotic, inhibits bacterial protein synthesis by interfering with the elongation factor G (EF-G). Imbricin, a non-polyene macrolide antibiotic, has been reported to possess antifungal, insecticidal, and phytoregulatory activities, highlighting the diverse bioactivities found within non-polyene structures. nih.gov An antibiotic from Streptomyces albidoflavus PU 23, identified as a non-polyene antifungal, also acts by binding to ergosterol in the fungal cell membrane, leading to leakage of intracellular material.
While the search results provide general information on the mechanisms and activities of various polyene and non-polyene antibiotics, specific comparative biological activity profiles directly involving this compound alongside these other compounds in non-medical applications were not available. ctdbase.org
Analytical Methodologies and Research Techniques
Chromatographic Separation and Purification Techniques for Levoristatin (e.g., HPLC)
Chromatography is a fundamental technique for separating and purifying components from complex mixtures based on their differential distribution between a stationary phase and a mobile phase. thermopedia.comnih.gov For this compound, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), are employed. HPLC is a widely used technique for both analytical and preparative separations due to its high efficiency and versatility. purkh.com
Chromatographic separation relies on different mechanisms, such as adsorption, partition, ion exchange, and size exclusion, depending on the nature of the stationary phase and the interaction with the analyte. thermopedia.comcreative-proteomics.com In the context of this compound, which is a polyene antibiotic, chromatographic techniques are crucial for isolating it from fermentation broths or other matrices where it may be present alongside related compounds or impurities. researchgate.net
Purification of crude extracts containing this compound can involve column chromatography, followed by more refined techniques like preparative thin-layer chromatography or HPLC to obtain highly pure samples for detailed analysis. researchgate.netmdpi.com The choice of stationary phase, mobile phase composition, and elution gradient in HPLC are optimized to achieve effective separation of this compound from co-eluting substances. emerypharma.com
An example of chromatographic application in related compounds shows that column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography, was used to purify active fractions from an ethanolic extract. researchgate.net While this example pertains to levorin (B608547), a related compound produced by the same Streptomyces levoris strain, it illustrates the general approach to purifying polyene antibiotics from microbial sources using chromatographic methods. researchgate.net
Spectroscopic Characterization Methods for this compound (e.g., UV-Vis, NMR, Mass Spectrometry)
UV-Vis Spectroscopy: Polyene antibiotics, including this compound, exhibit characteristic ultraviolet absorption spectra due to their conjugated double bond systems. dss.go.th The number of conjugated double bonds in the chromophore forms the basis of their classification. dss.go.th UV-Vis spectroscopy can be used for the detection and quantification of this compound and can provide initial clues about its polyene structure. researchgate.net Levorin, a related compound, shows absorption maxima at specific wavelengths (e.g., 362, 382, and 404 nm), which are indicative of its polyene structure. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can deduce the connectivity and stereochemistry of the compound. NMR spectroscopy has been used in the structural determination of related polyene antibiotics. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which helps in confirming its structure. nih.govkhanacademy.org Techniques like High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of the empirical formula. researchgate.net LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is widely used for the identification and quantification of analytes in complex matrices, including biological samples. raps.orgnih.govbioanalysis-zone.com This hyphenated technique allows for the separation of this compound from interfering substances before mass analysis, enhancing specificity and sensitivity.
Spectroscopic data, often combined from different techniques, are crucial for confirming the identity and purity of isolated this compound and for studying its potential degradation pathways or modifications.
Bioanalytical Assays for Quantification and Activity Assessment
Bioanalytical assays are essential for quantifying the concentration of this compound in various matrices and for assessing its biological activity. These assays can be used to determine the potency of this compound preparations and to study its interactions with biological systems.
Microbiological Assays: Biological assays, such as diffusion and turbidimetric assays, are established methods for assessing the potency of polyene antibiotics. dss.go.th These assays typically involve measuring the inhibition of growth of a susceptible microorganism caused by this compound. However, it has been noted that microbiological methods may not be suitable for determining the this compound content in industrial intermediate products that also contain related compounds like levorin, as the presence of other active substances can lead to overestimated results. researchgate.net
Quantitative Bioassays: For accurate quantification in complex samples, more specific bioanalytical methods may be required. LC-MS/MS is considered a benchmark analytical methodology for quantifying drugs and metabolites in biological samples due to its sensitivity and specificity. raps.org While the search results primarily discuss LC-MS/MS for quantifying drugs in plasma, the principles can be applied to the quantification of this compound in various biological or environmental matrices after appropriate sample preparation. raps.orgnih.gov
Activity Assessment: Beyond simple quantification, bioassays can be designed to assess specific biological activities of this compound, such as antifungal activity. This involves exposing target organisms (e.g., fungi) to different concentrations of this compound and measuring the resulting effect (e.g., inhibition of growth, spore germination). researchgate.net
The selection of a bioanalytical assay depends on the specific research question, the matrix being analyzed, and the required sensitivity and specificity. raps.org
Advanced Techniques in this compound Research (e.g., Metabolomics, Proteomics)
Advanced research techniques like metabolomics and proteomics can provide deeper insights into the effects of this compound on biological systems or the metabolic pathways involved in its production or degradation.
Metabolomics: Metabolomics involves the comprehensive study of all metabolites in a biological system. By analyzing changes in the metabolome upon exposure to this compound, researchers can identify metabolic pathways that are affected by the compound. This can help in understanding its mechanism of action or identifying biomarkers of exposure or effect. Advanced research methods in general involve the collection and interpretation of data to answer research questions. libguides.com
Proteomics: Proteomics is the large-scale study of proteins, including their structure, function, and interactions. Mass spectrometry plays a significant role in proteomics, allowing for the identification and quantification of proteins. thermofisher.com Studying changes in the proteome in response to this compound can reveal affected cellular processes and identify protein targets or pathways involved in the organism's response. Advanced research methods often involve quantitative and qualitative approaches to data analysis. blackbird-training.cominsight7.ioroutledge.comcitystgeorges.ac.uk
While specific studies applying metabolomics or proteomics directly to this compound were not detailed in the search results, these techniques represent advanced approaches that could be utilized to gain a more comprehensive understanding of this compound's biological impact or its biosynthesis.
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are critical to ensure the reliability, accuracy, and consistency of analytical results for this compound. pharmatimesofficial.comujpronline.comamericanpharmaceuticalreview.com Method validation is the process of demonstrating that an analytical method is suitable for its intended use. emerypharma.comujpronline.comiupac.org
Key parameters evaluated during method validation typically include:
Accuracy: The closeness of test results to the true value. emerypharma.comsysrevpharm.org
Precision: The agreement among multiple measurements of the same sample. emerypharma.comsysrevpharm.org
Specificity/Selectivity: The ability of the method to measure the analyte unequivocally in the presence of other components in the sample matrix. emerypharma.comraps.orgujpronline.comiupac.orgsysrevpharm.orgresearchgate.net
Linearity and Range: The proportionality of the signal to the analyte concentration over a defined range. emerypharma.comujpronline.comiupac.orgsysrevpharm.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected or reliably quantified. emerypharma.comujpronline.comiupac.orgsysrevpharm.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. emerypharma.comujpronline.comiupac.orgsysrevpharm.org
Recovery: The efficiency of the method in extracting and detecting the analyte from the sample matrix. raps.org
Method validation should follow written standard operating instructions and regulatory guidelines, such as those from ICH. ujpronline.comamericanpharmaceuticalreview.comsysrevpharm.org Quality assurance in analytical laboratories involves a system of procedures and practices to ensure that the data generated are reliable and meet predefined quality standards. pharmatimesofficial.comiupac.org This includes using validated methods, internal quality control procedures, and participation in proficiency testing schemes. iupac.org
For this compound analysis, particularly if intended for regulatory purposes or critical research, method validation is essential to ensure that the chosen analytical techniques consistently produce reliable and accurate data. emerypharma.comujpronline.comamericanpharmaceuticalreview.com
Future Research Directions and Translational Opportunities
Discovery of Novel Levoristatin Analogues through Combinatorial Biosynthesis
Combinatorial biosynthesis offers a powerful approach to generate novel analogues of natural products like this compound by manipulating the enzymatic machinery involved in their production. This method involves the genetic manipulation of enzymes involved in the biosynthetic pathway to create new enzyme-substrate combinations, leading to the production of compounds with altered structures and potentially improved or novel bioactivities. nih.govrsc.org The ability to alter functional groups, regiochemistry, and scaffold backbones through the manipulation of biosynthetic enzymes provides unique opportunities to create natural product analogues. nih.gov
Research in this area could focus on identifying and modifying the specific genes and enzymes responsible for this compound biosynthesis. By swapping modules or domains from related biosynthetic pathways, or by introducing mutations in key enzymes, researchers can create libraries of this compound analogues. nih.govrsc.org High-throughput screening of these analogue libraries could then identify compounds with enhanced potency, altered specificity, or desirable properties for specific applications. For instance, studies on other natural products like elloramycin (B1244480) have shown that modifying glycosyltransferases can lead to the production of novel hybrid analogs with different sugar moieties. caister.com Integrating emerging synthetic biology techniques has the potential to further accelerate the refinement of combinatorial biosynthesis as a robust platform for the diversification of natural chemical leads. nih.gov
Expanding the Scope of Non-Medical Applications in Agriculture and Biotechnology
This compound has been noted for its non-medical applications, particularly in agriculture. journal-vniispk.ruresearchgate.net Future research should aim to comprehensively explore and expand these uses. Potential areas include its application as an eco-friendly biopesticide, a plant growth regulator, or in other biotechnological processes. researchgate.netresearchgate.net
Detailed research is needed to understand the mechanisms by which this compound exerts its effects in these contexts. For example, investigating its fungicidal or insecticidal activity could involve studying its interactions with target organisms at a molecular level. researchgate.net Similarly, research into its potential as a plant growth regulator would require detailed studies on its influence on plant physiology and development. researchgate.net Agricultural biotechnology broadly utilizes scientific techniques to improve crops and livestock, and this compound could potentially be integrated into strategies for enhancing crop yields, improving resistance to pests and diseases, or developing more sustainable agricultural practices. pew.orgvedantu.com This could involve developing formulations of this compound suitable for field application or exploring its use in conjunction with other biological control agents.
Development of Sustainable Production Methods for Industrial Relevance
For this compound to be widely adopted in various applications, developing sustainable and economically viable production methods is essential. Current production methods may face limitations in scalability, cost-effectiveness, or environmental impact. Future research should focus on optimizing fermentation processes, exploring alternative microbial hosts, or developing efficient synthetic or semi-synthetic routes.
Optimizing fermentation could involve strain improvement of the producing organism through genetic engineering or classical mutagenesis to increase this compound yield. Investigating alternative, fast-growing, or easily culturable microorganisms for heterologous expression of the this compound biosynthetic pathway could also enhance production efficiency. Furthermore, exploring continuous fermentation or developing consolidated bioprocessing strategies could contribute to cost reduction and increased throughput. Research into sustainable production methods aligns with broader goals in agriculture and industry to adopt practices that contribute to environmental and climate goals and enhance economic sustainability. europa.euiwu.eduju.segreen.film
Integration of this compound Research with Synthetic Biology Platforms
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a powerful framework for advancing this compound research. tech4future.infomdpi.com Integrating this compound studies with synthetic biology platforms could enable rational design of production strains, facilitate the creation of novel analogues, and lead to the development of whole-cell biosensors for monitoring this compound levels or detecting related compounds. frontiersin.org
Researchers could utilize synthetic biology tools to engineer microbial cell factories for enhanced this compound production. This might involve optimizing metabolic pathways, introducing genetic circuits to regulate gene expression, or compartmentalizing biosynthetic steps. mdpi.complos.org Furthermore, synthetic biology approaches could be employed to create biosensors that respond specifically to this compound, which could be valuable for monitoring fermentation processes, screening for producing organisms, or studying its distribution in the environment. nih.gov The integration of computational modeling and artificial intelligence can accelerate progress in synthetic biology by allowing for the simulation and prediction of biological designs. tech4future.infoplos.org
Addressing Research Gaps in this compound's Ecological and Physiological Roles
While the potential applications of this compound are being explored, there are likely significant gaps in our understanding of its natural ecological role and its physiological effects on various organisms in its natural environment. Future research should aim to fill these gaps to gain a more complete picture of this compound's place in nature and to identify potential unintended consequences of its wider application.
Q & A
Q. Guidelines for Implementation :
- Experimental Replicability : Follow Beilstein Journal protocols for reporting synthesis and characterization .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
- Data Transparency : Archive raw spectra and crystallography data in repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
